![molecular formula C18H18N2O4S B7458110 N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide](/img/structure/B7458110.png)
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide, also known as ACY-241, is a small molecule inhibitor that targets the deubiquitinase (DUB) activity of the proteasome-associated protein DUB-2. ACY-241 has been shown to have potential therapeutic applications in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In
Mécanisme D'action
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide targets the DUB activity of the proteasome-associated protein DUB-2. DUB-2 is a deubiquitinase that removes ubiquitin molecules from proteins, which can affect their stability and function. By inhibiting DUB-2 activity, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide can promote the accumulation of ubiquitinated proteins, leading to proteasomal degradation and cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of NF-κB, a transcription factor that regulates inflammation and immune response. N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have immunomodulatory effects, including the ability to enhance the function of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide is its specificity for DUB-2, which allows for targeted inhibition of this protein. However, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results. Additionally, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide. One area of focus is the development of more potent and selective inhibitors of DUB-2, which could improve the therapeutic potential of this class of compounds. Another area of interest is the investigation of the immunomodulatory effects of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide, particularly in the context of cancer immunotherapy. Finally, further studies are needed to elucidate the mechanisms underlying the off-target effects of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide involves the reaction of 3-acetylaniline and cyclopropylsulfamide with an acid chloride derivative of 3-aminobenzoic acid. The resulting product is purified through column chromatography and recrystallization to obtain N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide in high purity and yield.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide can inhibit the growth of multiple myeloma cells and enhance the anti-tumor activity of other chemotherapeutic agents. N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12(21)13-4-2-6-16(10-13)19-18(22)14-5-3-7-17(11-14)25(23,24)20-15-8-9-15/h2-7,10-11,15,20H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUCFTSAVBXWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.